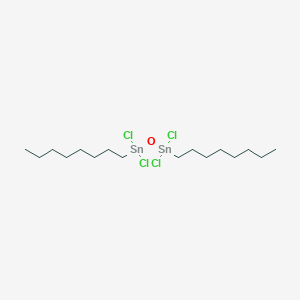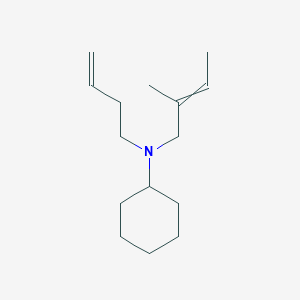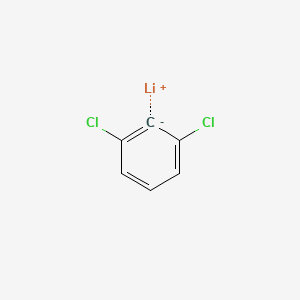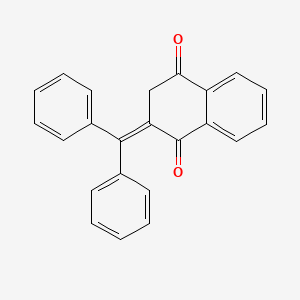
2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxasilin compounds, which are characterized by the presence of a silicon atom within a dioxasilin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxasilin precursor with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxy-2H,4H-1,3,2-benzodioxasilin-4-one
- 2,2-Diethoxy-2H,4H-1,3,2-benzodioxasilin-4-one
- 2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one
Uniqueness
2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one is unique due to its specific butoxy groups, which impart distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
62218-03-5 |
|---|---|
Molecular Formula |
C15H22O5Si |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
2,2-dibutoxy-1,3,2-benzodioxasilin-4-one |
InChI |
InChI=1S/C15H22O5Si/c1-3-5-11-17-21(18-12-6-4-2)19-14-10-8-7-9-13(14)15(16)20-21/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
PPLYFRNZEJVYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si]1(OC2=CC=CC=C2C(=O)O1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


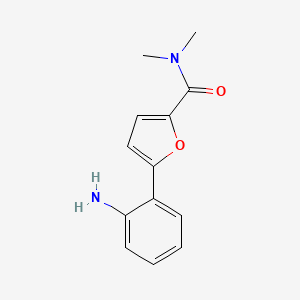
![Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide](/img/structure/B14538819.png)
arsanium perchlorate](/img/structure/B14538829.png)
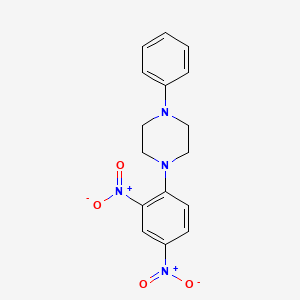
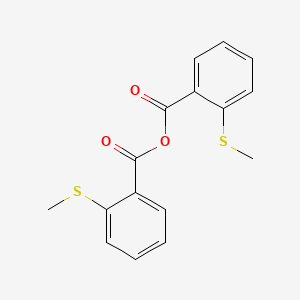

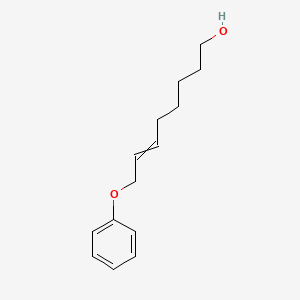
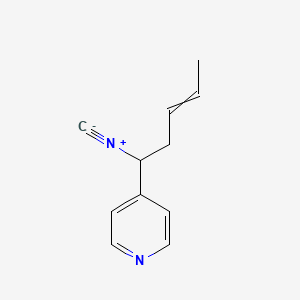
![Naphthalene, 1,1'-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis-](/img/structure/B14538859.png)
![3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione](/img/structure/B14538866.png)
